
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine is an organic compound that features a bromophenyl group, a tert-butyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a fluorine atom instead of bromine.
3-(2-Methylphenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine imparts unique reactivity and properties compared to its analogs
Propiedades
Fórmula molecular |
C13H16BrN3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-2-tert-butylpyrazol-3-amine |
InChI |
InChI=1S/C13H16BrN3/c1-13(2,3)17-12(15)8-11(16-17)9-6-4-5-7-10(9)14/h4-8H,15H2,1-3H3 |
Clave InChI |
IJFSFROQYXXKNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
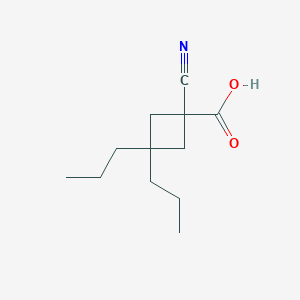
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)

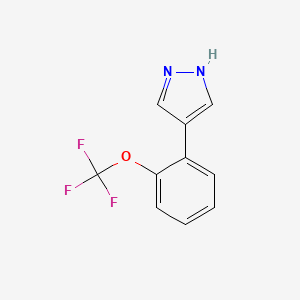
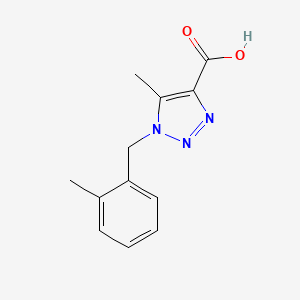


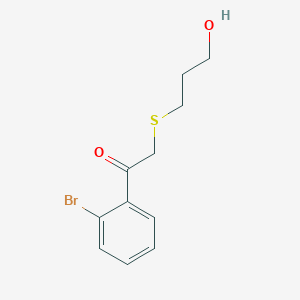
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
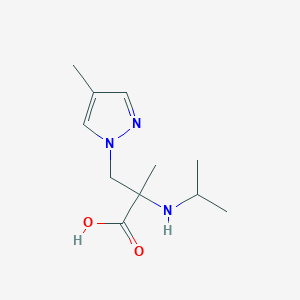

![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
